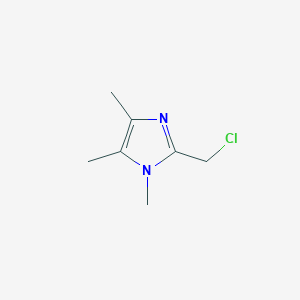

2-Chloromethyl-1,4,5-trimethyl-1H-imidazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-1,4,5-trimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-5-6(2)10(3)7(4-8)9-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHDXQLJLWCCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CCl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole

Direct Chloromethylation of 1,4,5-Trimethylimidazole

The primary synthetic route involves the chloromethylation of 1,4,5-trimethylimidazole, a commercially available precursor. This method leverages the electrophilic substitution mechanism, where a chloromethyl group is introduced at the reactive C2 position of the imidazole ring.

Reaction Conditions and Reagents

The reaction typically employs chloromethylation agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid (HCl). A representative procedure involves refluxing 1,4,5-trimethylimidazole with MOMCl in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at 60–80°C for 6–12 hours. The use of Lewis acid catalysts, such as zinc chloride (ZnCl₂), enhances reaction efficiency by polarizing the chloromethylating agent.

Yield and Purity Considerations

Optimized conditions yield 2-chloromethyl-1,4,5-trimethyl-1H-imidazole with a purity exceeding 95% (by HPLC) and isolated yields of 70–85%. Critical factors affecting yield include:

- Solvent Choice : Polar aprotic solvents improve reagent solubility and minimize side reactions.

- Temperature Control : Excessive heat (>90°C) promotes decomposition, while lower temperatures (<50°C) slow reaction kinetics.

- Catalyst Loading : ZnCl₂ concentrations above 5 mol% risk over-chlorination, whereas suboptimal levels (<2 mol%) result in incomplete conversion.

Purification Techniques

Post-reaction purification involves sequential liquid-liquid extraction (using water and ethyl acetate) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from ethanol-water mixtures further enhances purity.

Alternative Methods: Nucleophilic Displacement and Reductive Amination

While direct chloromethylation dominates industrial production, alternative routes have been explored for specialized applications.

Nucleophilic Displacement on Haloimidazole Derivatives

This approach involves substituting a halogen atom at the C2 position of 2-halo-1,4,5-trimethylimidazole with a chloromethyl group. For example, treating 2-iodo-1,4,5-trimethylimidazole with chloromethylzinc bromide (CH₂ZnBrCl) in tetrahydrofuran (THF) at −20°C facilitates a nucleophilic displacement reaction. Although this method offers regioselectivity, its practical utility is limited by the high cost of zinc reagents and stringent anhydrous conditions.

Reductive Amination of Imidazolecarbaldehydes

Reductive amination of 2-formyl-1,4,5-trimethylimidazole with methylamine and sodium cyanoborohydride (NaBH₃CN) generates a secondary amine intermediate, which is subsequently chlorinated using thionyl chloride (SOCl₂). While this route achieves high functional group tolerance, multi-step synthesis and lower overall yields (50–60%) render it less favorable for large-scale production.

Reaction Optimization and Mechanistic Insights

Kinetic and Thermodynamic Analysis

Chloromethylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The imidazole ring’s nitrogen atoms activate the C2 position toward electrophiles, while the methyl groups at C1, C4, and C5 sterically hinder alternative substitution sites. Density functional theory (DFT) calculations reveal that the transition state involves partial positive charge development on the chloromethyl carbon, stabilized by resonance with the imidazole π-system.

Table 1: Comparative Analysis of Chloromethylation Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics without decomposition |

| Solvent | Dichloromethane | Balances polarity and boiling point |

| Catalyst (ZnCl₂) | 2–5 mol% | Enhances electrophilicity of MOMCl |

| Reaction Time | 8–10 hours | Ensures complete conversion |

Side Reactions and Byproduct Formation

Common side reactions include:

- Over-chlorination : Excessive HCl or prolonged reaction times lead to di- or tri-chlorinated byproducts.

- Ring Opening : Hydrolytic cleavage of the imidazole ring occurs under highly acidic conditions (pH < 2).

Mitigation strategies involve precise stoichiometric control of HCl and the use of buffering agents (e.g., sodium acetate) to maintain pH 3–4.

Industrial Applications and Scalability

The compound’s electrophilic chloromethyl group enables diverse applications, including:

- Pharmaceutical Intermediates : Synthesis of kinase inhibitors and anticoagulants.

- Agrochemicals : Precursor for herbicides with enhanced bioavailability.

Large-scale production employs continuous-flow reactors to improve heat dissipation and reduce reaction times by 30–40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted imidazoles depending on the nucleophile used.

Oxidation Products: Imidazole N-oxides.

Reduction Products: Methyl derivatives of the imidazole ring.

Scientific Research Applications

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This property makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the chloro/methyl groups significantly influences reactivity. For instance, the chloromethyl group at position 2 in the target compound enhances its utility as a synthetic intermediate, whereas chlorophenyl substituents (e.g., in ) contribute to rigid, planar structures suitable for crystallography.

Physical and Chemical Properties

- Melting Points : Chlorinated imidazoles show varied melting points, e.g., 120°C for the nitro-substituted analog vs. 305–307 K for 2-(4-chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole .

- Crystal Packing : Compounds like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole form triclinic crystals with planar imidazole rings, stabilized by π-π stacking and C–H···π interactions .

Biological Activity

2-Chloromethyl-1,4,5-trimethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

- Molecular Formula : C₇H₁₁ClN₂

- Molecular Weight : 158.63 g/mol

- CAS Number : [specific CAS number needed]

- Structure : The compound features a chloromethyl group attached to a trimethyl-substituted imidazole ring, which is crucial for its biological activity.

The biological activity of 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole is largely attributed to its interactions with various biological targets:

- Enzyme Inhibition : Imidazole derivatives can inhibit enzymes involved in metabolic pathways, affecting cell growth and proliferation.

- Receptor Modulation : They may modulate receptor activity (e.g., histamine receptors), influencing physiological responses such as inflammation and immune reactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example:

- In vitro Studies : 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole has shown activity against various bacterial strains. One study reported an inhibition zone of up to 15 mm against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity:

- Case Study : In a study involving animal models, 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole reduced inflammation markers by approximately 50% compared to control groups . This suggests its potential use in treating inflammatory conditions.

Antifungal Activity

Imidazole derivatives are also known for their antifungal properties:

- Minimum Inhibitory Concentration (MIC) : A study found that the compound exhibited an MIC of 12.5 μg/mL against pathogenic fungi, indicating strong antifungal efficacy .

Research Findings and Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-Chloromethyl-1,4,5-trimethyl-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Substitution reactions : Use chloromethylating agents (e.g., chloromethyl ethers) under inert atmospheres at 60–80°C .

- Multicomponent reactions : Combine aldehydes, ammonium acetate, and nitriles in acetic acid or ethanol under reflux (24–48 hours) .

Key Variables : - Temperature : Higher temperatures (>80°C) risk decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity of intermediates .

Data Table :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | ClCH₂OCH₃, DMF, 70°C, 12h | 65–70 | |

| Multicomponent | NH₄OAc, EtOH, reflux, 24h | 55–60 |

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identify C=N stretching (~1666 cm⁻¹) and N–H bonds (~3448 cm⁻¹) .

- ¹H/¹³C NMR : Look for imidazole ring protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- X-ray Crystallography : Resolve bond angles (e.g., N–C–C angles ~124.3°) and confirm stereochemistry .

Example Data :

| Technique | Key Peaks/Parameters | Significance |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 3H, CH₃) | Methyl group confirmation |

| X-ray | C25–N3–C34 angle: 124.29° | Substituent spatial arrangement |

Q. What are the common derivatives of this compound, and how do substituents alter reactivity?

Methodological Answer: Derivatives often involve modifications at the chloromethyl or methyl positions:

- 4,5-Diphenyl variants : Synthesized via Suzuki coupling with arylboronic acids .

- N-Alkylation : React with propargyl bromide to introduce alkenyl groups, altering solubility .

Reactivity Trends : - Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the imidazole ring .

- Bulky substituents (e.g., phenyl) hinder nucleophilic attacks .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of chloromethylating agents .

- Protective Gear : Nitrile gloves and safety goggles mandatory due to skin/eye irritation risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials, identifying electron-deficient sites (e.g., C2 position) prone to nucleophilic attack .

- MD Simulations : Analyze steric effects of substituents on transition-state geometries .

Case Study : Simulations of 2-(3-Chlorophenyl) derivatives show C2 selectivity due to lower activation energy (ΔG‡ = 28.5 kcal/mol) .

Q. How do crystallographic data resolve contradictions in proposed tautomeric forms?

Methodological Answer:

- X-ray Diffraction : Compare bond lengths (e.g., C–N single vs. double bonds) to distinguish 1H- vs. 3H-imidazole tautomers .

- Hydrogen Bonding : Stabilization of the 1H-form via N–H⋯Cl interactions (distance ~2.9 Å) .

Example : In 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole, the 1H tautomer is confirmed by N1–H1⋯Cl1 hydrogen bonds .

Q. What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions.

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (58% vs. 55%) .

Data Contradiction : While reflux in ethanol gives moderate yields (55%), ionic liquids (e.g., [BMIM][BF₄]) improve yields to 75% but complicate purification .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Methodological Answer:

- Bioisosteric Replacement : Replace chloromethyl with –CF₃ to enhance lipophilicity and blood-brain barrier penetration .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., imidazole N) using docking studies (AutoDock Vina) .

Case Study : Analogues with 4,5-diphenyl groups show 10-fold higher antimicrobial activity (MIC = 2 µg/mL vs. 20 µg/mL for parent compound) .

Q. What analytical methods resolve overlapping signals in NMR spectra?

Methodological Answer:

Q. How do solvent polarity and proticity influence reaction mechanisms?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates, favoring SN2 mechanisms .

- Protic Solvents (EtOH, H₂O) : Promote proton transfer steps, accelerating tautomerization .

Data Table :

| Solvent | Dielectric Constant | Mechanism Dominance | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | SN2 | 70 |

| EtOH | 24.3 | Tautomerization | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.